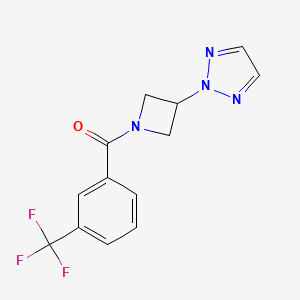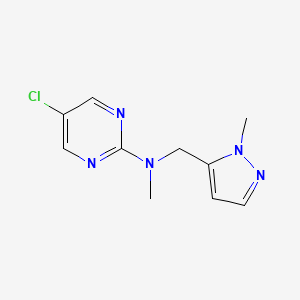
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea often involves complex chemical reactions, including the formation of stereoisomers due to the presence of asymmetric centers in the structure. For example, the synthesis and biological activity of various stereoisomers of a combined vasodilator and beta-adrenoceptor antagonist compound demonstrate the complexity and specificity of such synthetic processes (Howson et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds like 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea can be analyzed through various spectroscopic techniques. Studies involving similar compounds have employed FT-IR, FT-Raman spectra, and DFT level theoretical calculations to understand the vibrational wavenumbers and molecular structure, providing insights into the electronic properties and potential applications in non-linear optical applications (Al-Abdullah et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds are characterized by their reactivity towards various reagents and conditions. For instance, the selective synthesis of carbamates and ureas under mild conditions from phenyl 4,5-dichloro-6-oxopyridazine-1(61H)-carboxylate illustrates the versatility and reactivity of these compounds (Lee et al., 2009).
Physical Properties Analysis
The physical properties of compounds similar to 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea, such as solubility, melting point, and stability, are crucial for their potential applications. Research on related compounds provides valuable information on optimizing these properties for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other compounds, are essential for understanding the potential applications and handling of these compounds. Studies on related compounds, such as the synthesis and evaluation of antioxidant activity of certain derivatives, offer insights into the chemical properties that could inform the use of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea (George et al., 2010).
Applications De Recherche Scientifique
Synthesis and Biological Activity
A novel synthetic approach led to the creation of heterocyclic compounds containing a sulfonamido moiety, aimed at serving as antibacterial agents. The synthesis involved reacting a precursor with a variety of active methylene compounds to yield derivatives, including pyridazines, which were tested for antibacterial activity, with some showing high effectiveness (Azab, Youssef, & El-Bordany, 2013).
Vasodilator and Beta-Adrenoceptor Antagonist Activity
Research on the stereoisomers of a related pyridazine compound revealed its potential as a vasodilator and beta-adrenoceptor antagonist. The synthesis of these stereoisomers and their pharmacological profiling showed varied activities, with one isomer exhibiting a slightly better profile than the mixture, suggesting therapeutic applications (Howson et al., 1988).
Environmental and Health Impact Studies
A study assessing the relationship between urinary concentrations of certain pesticide metabolites and hormone concentrations in adolescent males found associations that suggest potential health impacts. This research emphasizes the importance of understanding the environmental exposure to compounds and their metabolites (Freire et al., 2021).
Neuroprotective Activity in Parkinson's Disease Models
The neuroprotective effects of certain herbal compounds against neurotoxicity in Parkinson's disease models were explored, providing insights into potential therapeutic applications for neurodegenerative diseases. This research highlights the importance of exploring natural and synthetic compounds for treating such conditions (Shim et al., 2009).
Propriétés
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17-9-8-16(14-6-7-14)21-22(17)12-10-19-18(24)20-11-13-25-15-4-2-1-3-5-15/h1-5,8-9,14H,6-7,10-13H2,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPPQTVGCVYBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

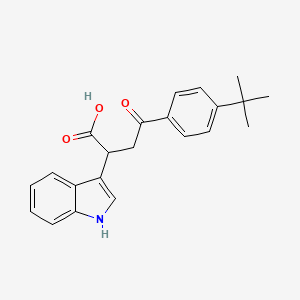
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B2481211.png)

![3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride](/img/structure/B2481213.png)


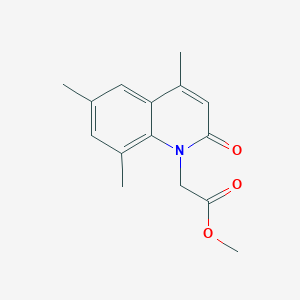
![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)
![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2481225.png)
![N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2481226.png)
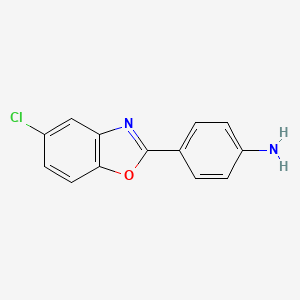
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2481228.png)
